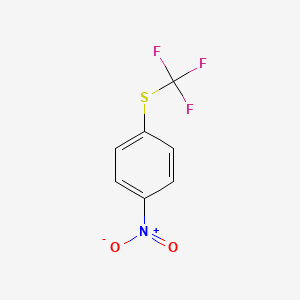

4-(三氟甲硫基)硝基苯

描述

4-(Trifluoromethylthio)nitrobenzene is a chemical compound with the molecular formula C7H4F3NO2S . It contains 18 bonds in total, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 sulfide .

Synthesis Analysis

The synthesis of 4-(Trifluoromethylthio)nitrobenzene can be achieved from 4-nitrobromobenzene. The first step involves obtaining 4-nitrothioanisole by the methylthiotriazine of 4-nitrobromobenzene with sodium salt of methyl mercaptan in the presence of a phase-transfer catalyst. This yields a 91.4% yield. Then, 4-(trifuroromethylthio)nitrobenzene is produced through chlorination (83.7% yield) and fluorination (86.3% yield). Finally, the hydrogenation in the presence of Pd/C can afford 4-(trifluoromethylthio)aniline with a 98% yield .Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethylthio)nitrobenzene consists of 18 atoms in total, including 4 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms .Chemical Reactions Analysis

4-(Trifluoromethylthio)phenol, a compound similar to 4-(Trifluoromethylthio)nitrobenzene, undergoes reaction with NBS (N -Bromosuccinimide), NIS (N -Iodosuccinimide), HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide to afford bromo-, iodo-, nitro-, and benzyl substituted products .Physical And Chemical Properties Analysis

The boiling point of 4-(Trifluoromethylthio)nitrobenzene is 115 °C at a pressure of 20 Torr. Its density is predicted to be 1.50±0.1 g/cm3 .科学研究应用

Electrochemical Reduction

- Research indicates that nitrobenzene, including derivatives like 4-(Trifluoromethylthio)nitrobenzene, can undergo electrochemical reduction. This process involves a reversible one-electron reduction followed by a two-electron irreversible step. The electrochemical behavior of these compounds is influenced by the solvent's nature, indicating potential applications in electrochemistry and material science (Silvester et al., 2006).

Photoreduction Studies

- Studies on the photoreduction of nitrobenzenes, such as 4-(Trifluoromethylthio)nitrobenzene, reveal interesting interactions with various substituents. This research shows the potential for using such compounds in photoinitiated polymerization processes, highlighting their relevance in polymer chemistry and materials science (Norambuena et al., 2004).

Novel Derivatives Synthesis

- New derivatives of nitrobenzene, including 4-(Trifluoromethylthio)nitrobenzene, have been synthesized for various applications. The introduction of fluorine-containing substituents into these compounds influences their reactivity, making them useful in nucleophilic substitution reactions and heterocyclic chemistry (Sipyagin et al., 2004).

Surface Grafting Techniques

- Nitrobenzene derivatives, including 4-(Trifluoromethylthio)nitrobenzene, have been explored for grafting onto carbon and metallic surfaces. This process, conducted without electrochemical induction, can create multilayer coatings, suggesting applications in material coating and surface engineering (Adenier et al., 2005).

Electrocatalysis and Environmental Remediation

- The electrocatalytic reduction of nitroaromatic compounds, such as 4-(Trifluoromethylthio)nitrobenzene, is crucial in addressing environmental issues related to these pollutants. Studies demonstrate the use of activated graphite sheets in reducing nitrobenzene, pointing to potential applications in environmental remediation and pollution control (Karikalan et al., 2017).

Chemical Sensors and Antioxidant Behavior

- Certain derivatives of nitrobenzene have been investigated as sensors for metal ions and exhibit antioxidant behavior. These findings suggest applications in chemical sensing and potentially in pharmaceuticals or food industries (Shaghaghi & Dehghan, 2018).

Spectrophotometric Determination Techniques

- Spectrophotometric methods using nitrobenzenes, including 4-(Trifluoromethylthio)nitrobenzene, have been developed for determining various compounds, such as antibiotics and herbicides. This showcases their utility in analytical chemistry and environmental monitoring (Escrig-Tena et al., 1998).

Wastewater Treatment Applications

- The reduction of nitrobenzene in wastewater treatment, using methods like Fe0 reduction, has been explored. This indicates the potential for applying 4-(Trifluoromethylthio)nitrobenzene in industrial wastewater treatment strategies (Mantha et al., 2001).

Luminescent Sensors for Nitrobenzene and Metal Ions

- Metal-organic frameworks containing nitrobenzene derivatives have been developed as luminescent sensors for detecting nitrobenzene and metal ions, showcasing their use in sensor technology and material science (Yang et al., 2017).

安全和危害

属性

IUPAC Name |

1-nitro-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLBHPYCTYQBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400874 | |

| Record name | 4-(Trifluoromethylthio)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethylthio)nitrobenzene | |

CAS RN |

403-66-7 | |

| Record name | 4-(Trifluoromethylthio)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

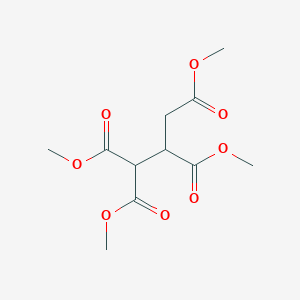

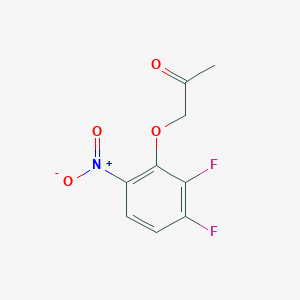

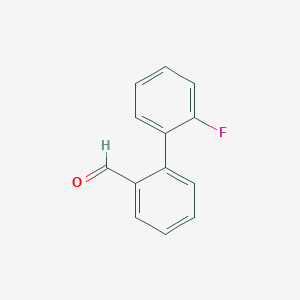

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)

![Pyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B1587055.png)

![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)